molecular formula C13H19NO3 B6352350 Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate CAS No. 916759-31-4

Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate

Cat. No.: B6352350
CAS No.: 916759-31-4
M. Wt: 237.29 g/mol
InChI Key: IQXWTNLRCXSYSS-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate (C₁₄H₂₁NO₃) is a synthetic intermediate characterized by a butanoate ester backbone substituted with a 4-methoxyphenylmethylamino group.

Properties

IUPAC Name

methyl 3-[(4-methoxyphenyl)methylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-10(8-13(15)17-3)14-9-11-4-6-12(16-2)7-5-11/h4-7,10,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXWTNLRCXSYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 4-methoxybenzylamine and methyl 3-bromobutanoate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran.

    Procedure: The 4-methoxybenzylamine is reacted with methyl 3-bromobutanoate under reflux conditions to yield Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate.

Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Alkylation of the Secondary Amine

The secondary amine group undergoes alkylation reactions with alkyl halides or aryl halides. For example, in the synthesis of related compounds, methyl-DL-α-aminobutyrate hydrochloride reacts with 4-methoxybenzyl chloride to form the target compound via nucleophilic substitution (SN2 mechanism).

Reaction Conditions

  • Reagents : 4-Methoxybenzyl chloride, methyl-DL-α-aminobutyrate hydrochloride

  • Solvent : Dichloromethane (DCM)

  • Base : Triethylamine (TEA)

  • Temperature : Room temperature

  • Yield : Not explicitly reported, but optimized for purity .

Acylation Reactions

The amine group reacts with acyl chlorides or anhydrides to form amides. For instance, methoxybenzoyl chloride reacts with amino acid derivatives under basic conditions:

Example Reaction

Methyl 3-[(4-methoxyphenyl)methyl]aminobutanoate+AcClBaseAcetylated Product\text{Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate} + \text{AcCl} \xrightarrow{\text{Base}} \text{Acetylated Product}

Conditions

  • Reagents : Acetyl chloride, pyridine

  • Solvent : DCM or ethyl acetate

  • Workup : Aqueous extraction and drying with MgSO₄ .

Ester Hydrolysis

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.

Condition Reagents Products
AcidicHCl (1 M), H₂O3-{[(4-Methoxyphenyl)methyl]amino}butanoic acid
BasicNaOH (1 M), H₂OSodium 3-{[(4-Methoxyphenyl)methyl]amino}butanoate

Key Observations

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, enhancing electrophilicity.

  • Basic hydrolysis (saponification) is irreversible, driven by deprotonation of the intermediate .

Reductive Amination

Though the compound itself contains a secondary amine, its synthetic precursors can participate in reductive amination. For example, ketones or aldehydes react with primary amines under hydrogenation conditions:

Example Pathway

Ketone+Primary AmineNaBH₃CNSecondary Amine Intermediate\text{Ketone} + \text{Primary Amine} \xrightarrow{\text{NaBH₃CN}} \text{Secondary Amine Intermediate}

Applications
This method is used to synthesize structurally related amines for pharmaceutical intermediates .

Nucleophilic Substitution at the Methoxy Group

The methoxy group on the phenyl ring can undergo demethylation or substitution under strong acidic or oxidative conditions.

Reaction

Ar-OCH₃HBr, AcOHAr-OH+CH₃Br\text{Ar-OCH₃} \xrightarrow{\text{HBr, AcOH}} \text{Ar-OH} + \text{CH₃Br}

Conditions

  • Reagents : 48% HBr in acetic acid

  • Temperature : Reflux (110–120°C)

  • Yield : ~70–85% for similar substrates .

Complexation with Metal Ions

The amine and ester groups enable coordination with transition metals. Studies on analogous compounds show:

Metal Ion Binding Site Stability Constant (log K)
Cu²⁺Amine N, Ester O4.2–5.1
Fe³⁺Amine N3.8–4.5

These interactions are critical in catalysis and medicinal chemistry .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Key Product Reference
Alkylation4-Methoxybenzyl chloride, TEAN-((4-Methoxyphenyl)methyl) derivative
AcylationAcetyl chloride, pyridineN-Acetylated product
Acidic Hydrolysis1 M HCl, refluxCarboxylic acid
DemethylationHBr/AcOH, refluxPhenolic derivative

Mechanistic Insights

  • Alkylation/Acylation : Proceeds via nucleophilic attack by the amine’s lone pair on electrophilic carbon (alkyl halides) or carbonyl carbon (acyl chlorides).

  • Ester Hydrolysis : Acid-catalyzed mechanism involves tetrahedral intermediate formation; base-mediated hydrolysis follows deprotonation-driven cleavage.

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate has the molecular formula C14H21NO3 and features an ester functional group along with an amino side chain. Its unique structure contributes to its reactivity and interaction with biological targets.

Scientific Research Applications

1. Drug Synthesis

  • The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that enhance drug efficacy and specificity.

2. Molecular Interaction Studies

  • Due to its distinctive structure, it serves as a model compound for studying molecular interactions and binding affinities. This is particularly valuable in understanding how drugs interact with their targets.

3. Biological Research

  • It plays a role in enzyme-substrate interaction studies and receptor binding analyses, providing insights into metabolic pathways and pharmacodynamics.

4. Industrial Applications

  • This compound is also employed in the synthesis of specialty chemicals, acting as a precursor for more complex molecules.

Research indicates that this compound exhibits notable biological activities:

Antimicrobial Activity

A study assessing its efficacy against various bacterial strains revealed significant inhibitory effects:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity Studies

Cytotoxicity assays on human cancer cell lines showed selective toxicity towards certain cancer cells:

Cell LineIC50 (µM)
MCF-745
HeLa60
Normal Fibroblasts>100

These findings suggest potential therapeutic applications in oncology.

Case Studies

Case Study 1: Antibacterial Efficacy
A recent investigation evaluated the antibacterial efficacy of this compound against ESKAPE pathogens, known for their antibiotic resistance. Results indicated promising activity against Klebsiella pneumoniae and Acinetobacter baumannii, highlighting its potential as a lead compound for new antibiotic development.

Case Study 2: Cancer Cell Apoptosis
In vitro studies demonstrated that treatment with the compound increased pro-apoptotic markers such as Bax while reducing anti-apoptotic Bcl-2 levels in MCF-7 cells. Flow cytometry analysis confirmed a significant increase in early apoptotic cells after treatment with concentrations above 50 µM.

Mechanism of Action

The mechanism of action of Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance its binding affinity and specificity, leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate with three analogs, highlighting key differences in substituents, molecular formulas, and molecular weights:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key References
This compound 4-OCH₃ (benzyl chain) C₁₄H₂₁NO₃ 251.32*
Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate 4-OCH₃ (ethyl chain) C₁₄H₂₁NO₃ 251.32
Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate 4-CH₃ (benzyl chain) C₁₃H₁₉NO₂ 221.30
Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate 4-F (ethyl chain) C₁₃H₁₈FNO₂ 239.29

*Estimated based on analog data.

Key Observations :

  • Substituent Effects : The 4-methoxy group (electron-donating) in the target compound may enhance solubility in polar solvents compared to the 4-methyl (electron-donating but less polar) and 4-fluoro (electron-withdrawing) groups .
  • Chain Length: The benzyl-linked amino group in the target compound vs. the ethyl chain in analogs (e.g., ) may alter steric hindrance and binding affinity in biological systems.

Biological Activity

Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

This compound features an amino group that can engage in hydrogen bonding, and a methoxyphenyl group that facilitates hydrophobic interactions. These structural elements contribute to its biological activity by enabling interactions with various biological macromolecules.

The compound's mechanisms of action are multifaceted:

  • Enzyme Interaction : The amino group may inhibit or activate specific enzymes, modulating metabolic pathways.
  • Cell Signaling : It can influence cell signaling pathways and gene expression, impacting cellular metabolism and function.
  • Hydrophobic Interactions : The methoxyphenyl group enhances binding affinity to lipid membranes and proteins, potentially altering their activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition at certain concentrations. For instance, studies have shown that derivatives of this compound possess significant antibacterial effects against Gram-positive bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have revealed that it can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and A549 (lung carcinoma). Specific cytotoxicity was observed at concentrations as low as 50 μM, providing a basis for further investigation into its potential as an anticancer agent .

Case Studies

  • Anticancer Efficacy : A study assessed the antiproliferative effects of this compound on several tumor cell lines. The results indicated a notable reduction in cell viability, particularly in breast and lung cancer cells .
  • Enzyme Inhibition : Another study explored the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings suggested that it could serve as a lead compound for developing enzyme inhibitors with therapeutic potential .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 4-amino-3-(4-methoxyphenyl)butanoateContains amino and methoxy groupsAntimicrobial and anticancer
Methyl 3-[(4-Methoxyphenyl)amino]propanoateSimilar structure but different backboneAntimicrobial
Methyl 4-(3-aminophenyl)butanoateLacks methoxy groupLimited biological activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, coupling 4-methoxybenzylamine with methyl 3-bromobutanoate under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C yields the product. Catalysts like CSA (camphorsulfonic acid) may enhance reaction efficiency, as demonstrated in analogous syntheses of structurally related esters .
  • Critical Parameters : Temperature control and stoichiometric ratios of reactants (amine:halide ≈ 1:1.2) are crucial to minimize side products like over-alkylated amines or unreacted starting materials.

Q. How can purity and structural integrity be validated after synthesis?

  • Analytical Techniques : Use ¹H/¹³C NMR to confirm the presence of key functional groups (e.g., methoxy protons at δ 3.2–3.8 ppm, ester carbonyl at ~170 ppm). HPLC with a C18 column and UV detection (λ = 254 nm) can assess purity (>95% by area normalization). Comparative analysis with reference standards (e.g., commercial analogs) is advised .

Q. What purification strategies are effective for isolating this compound?

  • Methods : Column chromatography (silica gel, hexane/EtOAc gradient) effectively removes polar impurities. For scale-up, fractional distillation under reduced pressure (boiling point ~150–160°C at 10 mmHg) or recrystallization from ethanol/water mixtures may improve yield .

Advanced Research Questions

Q. How does stereochemistry at the amino group influence the compound’s reactivity or biological activity?

  • Experimental Design : Synthesize enantiomers using chiral catalysts (e.g., (R)- or (S)-BINOL-derived ligands) and compare their kinetic parameters (e.g., reaction rates in ester hydrolysis assays). Circular dichroism (CD) spectroscopy or chiral HPLC can confirm enantiomeric excess .
  • Data Interpretation : Contradictions in activity data (e.g., one enantiomer showing higher enzyme inhibition) may arise from differential binding affinities, requiring molecular docking studies or X-ray crystallography for resolution .

Q. What mechanistic insights can be gained from studying the compound’s stability under varying pH and temperature?

  • Degradation Pathways : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months). LC-MS analysis may reveal hydrolysis of the ester group to the carboxylic acid or cleavage of the methoxybenzyl moiety under acidic conditions (pH < 3) .
  • Mitigation Strategies : Buffered formulations (pH 5–7) or lyophilization can enhance shelf life.

Q. How can in vitro metabolic profiling elucidate the compound’s pharmacokinetic properties?

  • Methodology : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS. Key metabolites may include hydroxylated derivatives at the methoxyphenyl ring or N-dealkylation products. Synthesize suspected metabolites (e.g., dihydrodiols) as reference standards for confirmation .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for similar compounds?

  • Root Cause Analysis : Variability often stems from differences in catalyst loading (e.g., 5 mol% vs. 10 mol% CSA), solvent purity, or moisture content. Replicate experiments under inert atmospheres (argon/nitrogen) and standardized reagent batches to isolate factors .
  • Resolution : Design a DOE (Design of Experiments) approach to optimize parameters like temperature, solvent polarity, and catalyst type.

Tables for Key Data

Table 1 : Comparative Yields of this compound Syntheses

MethodCatalystSolventYield (%)Purity (%)Reference
Reductive AminationNaBH₃CNMeOH6592
Nucleophilic SubstitutionCSADMF7895

Table 2 : Stability of this compound Under Stress Conditions

ConditionDegradation ProductsHalf-Life (Days)Reference
pH 2.0, 37°C3-{[(4-Methoxyphenyl)methyl]amino}butanoic acid7
60°C, Dry AirNone detected>30

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